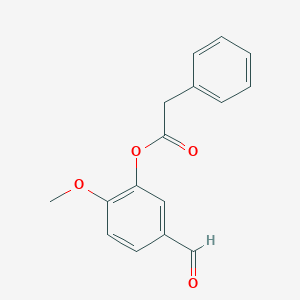
5-formyl-2-methoxyphenyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-formyl-2-methoxyphenyl phenylacetate, also known as FMPP, is a chemical compound that has gained attention in scientific research for its potential use in various applications. FMPP is a derivative of the natural compound safrole, which is found in certain plants and has been used in traditional medicine for centuries. In
Applications De Recherche Scientifique
5-formyl-2-methoxyphenyl phenylacetate has been studied for its potential use in various scientific research applications, including as a precursor for the synthesis of other compounds, as a tool for investigating the function of certain proteins and enzymes, and as a potential therapeutic agent for various diseases. 5-formyl-2-methoxyphenyl phenylacetate has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-formyl-2-methoxyphenyl phenylacetate is not fully understood, but it is believed to work through various pathways in the body, including the inhibition of certain enzymes and the modulation of gene expression. 5-formyl-2-methoxyphenyl phenylacetate has been shown to interact with the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress and inflammation. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-formyl-2-methoxyphenyl phenylacetate has various biochemical and physiological effects in the body, including the induction of cell death in cancer cells, the reduction of inflammation and oxidative stress, and the modulation of gene expression. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-formyl-2-methoxyphenyl phenylacetate in lab experiments is its relatively low toxicity compared to other compounds. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to be stable under certain conditions, making it easier to handle and store. However, one limitation of using 5-formyl-2-methoxyphenyl phenylacetate is its limited availability, as the synthesis method requires specialized equipment and expertise. Additionally, the purity of the final product can vary depending on the synthesis method used, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on 5-formyl-2-methoxyphenyl phenylacetate, including further investigation of its mechanism of action and potential therapeutic applications. 5-formyl-2-methoxyphenyl phenylacetate could potentially be used in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions. Additionally, further research could be done to optimize the synthesis method for 5-formyl-2-methoxyphenyl phenylacetate, making it more accessible to researchers. Finally, 5-formyl-2-methoxyphenyl phenylacetate could be used as a tool for investigating the function of certain proteins and enzymes, potentially leading to new insights into the underlying mechanisms of various diseases.
Méthodes De Synthèse
5-formyl-2-methoxyphenyl phenylacetate can be synthesized from safrole through a multi-step process involving oxidation, reduction, and esterification reactions. The synthesis method has been optimized and improved over time, resulting in higher yields and purity of the final product. However, the process still requires specialized equipment and expertise, making it challenging for some researchers to access 5-formyl-2-methoxyphenyl phenylacetate for their experiments.
Propriétés
IUPAC Name |
(5-formyl-2-methoxyphenyl) 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-8-7-13(11-17)9-15(14)20-16(18)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVRZYNESUTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Formyl-2-methoxyphenyl) 2-phenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)
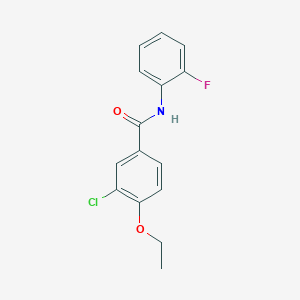
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)
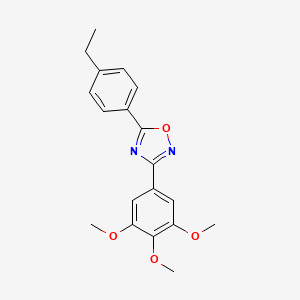
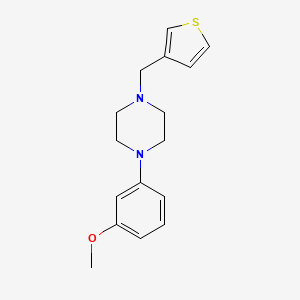
![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)
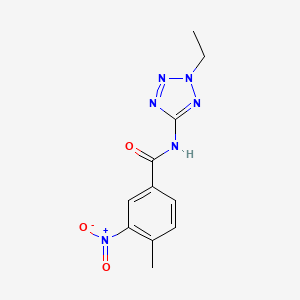
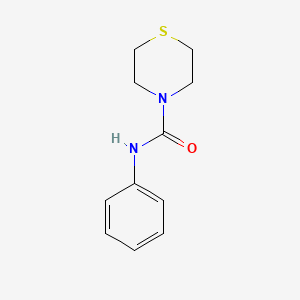
![5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)
![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)
![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)